![molecular formula C29H43IN2O5Si B12836191 tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)
tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butyl carbamate group, an amino group, and a phenyl ring substituted with iodine and a tri(propan-2-yl)silyloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate involves multiple steps:
Formation of tert-butyl carbamate: This can be achieved by reacting tert-butyl alcohol with phosgene or by using tert-butyl chloroformate with ammonia.
Introduction of the amino group: The amino group can be introduced through reductive amination or by using a suitable amine precursor.
Iodination of the phenyl ring:
Attachment of the tri(propan-2-yl)silyloxy group: This can be done using a silylating agent such as tri(propan-2-yl)silyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl group or the iodine substituent.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives, phenolic compounds, and quinones.
Reduction: Products may include alcohols, amines, and dehalogenated compounds.
Substitution: Products may include substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Synthesis: It can serve as a building block in the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Labeling: It can be used as a labeling agent in biological assays.
Medicine
Drug Development: The compound can be explored for its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Diagnostics: It can be used in diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Electronics: It can be used in the synthesis of organic electronic materials.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. The iodine substituent can enhance the compound’s reactivity, and the tri(propan-2-yl)silyloxy group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the complex phenyl ring substitutions.
N-Boc-protected anilines: Compounds with a similar carbamate group but different aromatic substitutions.
Silylated phenols: Compounds with silyl groups attached to phenolic rings, similar to the tri(propan-2-yl)silyloxy group in the target compound.
Uniqueness
The uniqueness of tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity. The presence of the iodine substituent and the tri(propan-2-yl)silyloxy group makes it distinct from other similar compounds, offering potential advantages in specific applications such as catalysis, drug development, and materials science.
Eigenschaften
Molekularformel |
C29H43IN2O5Si |
|---|---|
Molekulargewicht |
654.7 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C29H43IN2O5Si/c1-18(2)38(19(3)4,20(5)6)37-23-13-11-22(12-14-23)35-26-15-10-21(16-24(26)30)17-25(27(31)33)32-28(34)36-29(7,8)9/h10-16,18-20,25H,17H2,1-9H3,(H2,31,33)(H,32,34)/t25-/m0/s1 |
InChI-Schlüssel |
ZWJPOKZIGUFJAX-VWLOTQADSA-N |
Isomerische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C[C@@H](C(=O)N)NC(=O)OC(C)(C)C)I |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)CC(C(=O)N)NC(=O)OC(C)(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


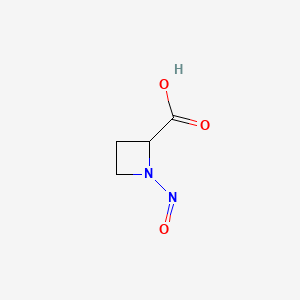
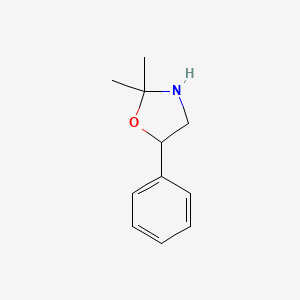
![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)
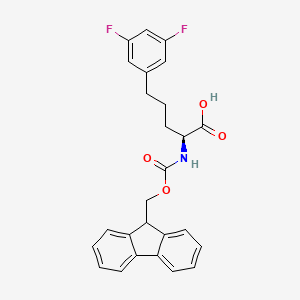
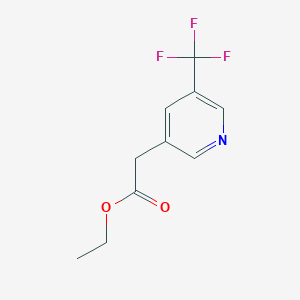
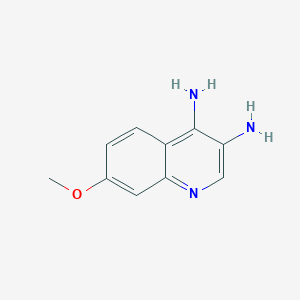

![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12836151.png)
![8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B12836153.png)
![5-(Benzoylamino)-3-[[5-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-1-sulpho-2-naphthyl]azo]-4-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B12836162.png)

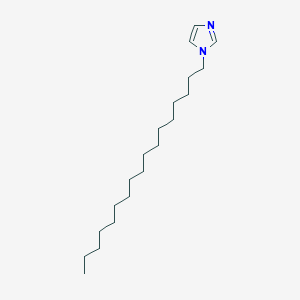
![4-[(4-Iodo-1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzonitrile](/img/structure/B12836187.png)

